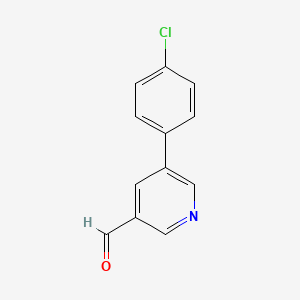

5-(4-Chlorophenyl)nicotinaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-(4-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKSDBAOUPRHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646987 | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-65-1 | |

| Record name | 5-(4-Chlorophenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 5 4 Chlorophenyl Nicotinaldehyde and Its Derivatives

Reactivity of the Aldehyde Functional Group in 5-(4-Chlorophenyl)nicotinaldehyde

The aldehyde group is a key site of reactivity in this compound, readily undergoing nucleophilic additions and condensation reactions.

Nucleophilic Addition Pathways

The aldehyde functional group in this compound is susceptible to nucleophilic attack. This process involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. For instance, in the initial step of a condensation reaction, a primary or secondary amine can act as a nucleophile, attacking the carbonyl carbon to form a hemiaminal. mdpi.com This intermediate is typically unstable and can undergo further reaction. mdpi.com The reaction of various o-OBoc salicylaldehydes with Grignard reagents in the presence of 4,5-dihydrooxazoles exemplifies a four-component reaction involving nucleophilic addition to an aldehyde. escholarship.org

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Schiff Base Formation:

This compound can react with primary amines in a condensation reaction to form Schiff bases, also known as imines. researchgate.netyoutube.com This reaction is typically initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. youtube.com Subsequent dehydration of the hemiaminal yields the stable imine product. youtube.comyoutube.com The formation of Schiff bases is a widely utilized transformation in organic synthesis and is crucial in the preparation of various biologically active compounds and coordination complexes. researchgate.netyoutube.comnih.gov

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org In the context of this compound, this reaction would involve the nucleophilic addition of a carbanion, generated from an active methylene (B1212753) compound, to the aldehyde's carbonyl group. This is followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.org The reaction can be influenced by various factors, including the choice of catalyst and solvent. organic-chemistry.orgscispace.com For instance, the use of pyridine (B92270) as a solvent can facilitate the Doebner modification of the Knoevenagel condensation, which involves decarboxylation when a carboxylic acid is present in the active hydrogen component. wikipedia.orgorganic-chemistry.org Studies have also explored catalyst-free and water-mediated Knoevenagel condensations to develop more environmentally friendly protocols. rsc.orgbas.bg

Table 1: Examples of Catalysts and Conditions in Knoevenagel Condensation

| Catalyst/Conditions | Reactants | Product Type | Reference |

| Weakly basic amine | Aldehyde/Ketone and active hydrogen compound | α,β-unsaturated ketone | wikipedia.org |

| Pyridine (solvent) | Aldehyde and malonic acid | trans-2,4-pentadienoic acid | wikipedia.org |

| Piperidine | 2-methoxybenzaldehyde and thiobarbituric acid | Enone | wikipedia.org |

| Environmentally benign amines/ammonium (B1175870) salts | Benzaldehydes and malonic acid | Cinnamic acids | scispace.com |

| Catalyst-free, H2O:EtOH mixture | Pyridinecarbaldehydes and active methylene compounds | Electron-deficient alkenes | bas.bg |

Aldol and Related Carbonyl Addition/Condensation Reactions

The aldehyde group of this compound can participate in aldol-type reactions. In a crossed aldol reaction, it can react with a different enolizable ketone or aldehyde. youtube.com To achieve selectivity in such reactions, it is often advantageous to use a non-enolizable aldehyde with an enolizable ketone. youtube.com The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com The resulting aldol addition product can then undergo dehydration, particularly at elevated temperatures, to yield an α,β-unsaturated carbonyl compound. youtube.com

Reactivity of the Pyridine Nucleus and Chlorine Substituent

The pyridine ring and the chlorine atom on the phenyl group of this compound offer additional sites for chemical modification, primarily through metal-catalyzed cross-coupling reactions and considerations of aromatic substitution.

Metal-Catalyzed Reactions at the Pyridine and Chlorophenyl Positions

The pyridine and chlorophenyl moieties of the molecule are amenable to various transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgsemopenalex.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, the chlorine substituent on the phenyl ring can participate in reactions like the Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups. Similarly, the pyridine ring itself can be functionalized through C-H activation or by converting it into a more reactive derivative.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The electronic nature of the pyridine ring, being an electron-deficient aromatic system, generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of the chlorophenyl and aldehyde substituents will further influence the regioselectivity of such reactions. Recent studies have demonstrated the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Unraveling Electron Transfer and Radical Mechanisms in Transformations of Nicotinaldehyde Analogues

The formation of the C-C bond between the pyridine ring and the chlorophenyl group in this compound, as well as subsequent transformations of related nicotinaldehyde analogues, can proceed through various mechanistic pathways, often involving electron transfer and radical intermediates. These mechanisms are particularly prevalent in photoredox and certain transition-metal-catalyzed reactions.

Single-Electron Transfer (SET) Pathways: In many photoredox-catalyzed reactions, the process is initiated by a single-electron transfer from an excited-state photocatalyst to an organic substrate, or vice versa. For instance, in the arylation of a halopyridine precursor, a photocatalyst, upon irradiation with visible light, can be excited to a state where it can act as a potent reductant. This excited photocatalyst can then transfer an electron to the halopyridine, leading to the formation of a radical anion. This radical anion is often unstable and rapidly undergoes fragmentation, cleaving the carbon-halogen bond to generate a pyridyl radical and a halide anion. nih.gov This pyridyl radical is a key intermediate that can then engage in the desired bond-forming reaction.

Alternatively, a reductive quenching pathway can occur where the excited photocatalyst is reduced by a sacrificial electron donor. The resulting reduced photocatalyst then transfers an electron to the halopyridine to generate the pyridyl radical. nih.gov

Radical Addition and Propagation: Once the pyridyl radical is formed, it can add to a suitable coupling partner. In the context of synthesizing derivatives, this could involve addition to alkenes or alkynes. The regioselectivity of this addition can be influenced by the electronic nature of the radical and the substrate, as well as the reaction medium. nih.gov For instance, the reactivity of a pyridyl radical can be modulated by the solvent, behaving as an electrophilic radical in a hydrogen-bond-donating solvent like TFE, or exhibiting different selectivity in other solvents like aqueous DMSO. nih.gov

The general steps in a radical-mediated transformation of a nicotinaldehyde analogue can be summarized as:

Initiation: Generation of a pyridyl radical from a suitable precursor (e.g., a halonicotinaldehyde) via SET or PCET.

Propagation: The pyridyl radical reacts with a coupling partner to form a new radical intermediate. This new radical can then abstract a hydrogen atom from a donor molecule (like Hantzsch ester) to yield the final product and a new radical that continues the chain.

Termination: The reaction is terminated by the combination of two radical species or by other deactivation pathways.

The table below illustrates the proposed intermediates in the radical-mediated functionalization of a nicotinaldehyde analogue.

| Step | Intermediate | Description |

| Initiation | Pyridyl Radical Anion | Formed by single-electron transfer to a halonicotinaldehyde. |

| Pyridyl Radical | Generated upon fragmentation of the radical anion. | |

| Propagation | Adduct Radical | Formed by the addition of the pyridyl radical to a π-system. |

| Termination | Dimerized Product | Formed by the coupling of two radical species. |

Role of Catalytic Systems in Directing Selectivity and Enhancing Reaction Efficiency

Catalytic systems, particularly those based on transition metals like palladium and nickel, play a crucial role in the synthesis of this compound and its derivatives. These catalysts offer high efficiency and selectivity, often operating under mild conditions. The Suzuki-Miyaura cross-coupling reaction is a prominent example of a palladium- or nickel-catalyzed reaction used for this purpose.

The Catalytic Cycle of Suzuki-Miyaura Coupling: The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of a 5-halonicotinaldehyde (e.g., 5-bromonicotinaldehyde) with 4-chlorophenylboronic acid in the presence of a palladium or nickel catalyst and a base. The generally accepted catalytic cycle for palladium catalysis consists of three main steps:

Transmetalation: The organoboron reagent (4-chlorophenylboronic acid), activated by a base, transfers its organic group (the 4-chlorophenyl moiety) to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) center (the nicotinaldehyde and the 4-chlorophenyl moieties) couple and are eliminated from the metal center, forming the desired product, this compound, and regenerating the active palladium(0) catalyst. youtube.com

Nickel versus Palladium Catalysis: While palladium has been the traditional catalyst of choice for Suzuki-Miyaura reactions, nickel catalysts have emerged as a powerful alternative, often exhibiting different reactivity and selectivity. youtube.com

Reactivity: Nickel catalysts can be more reactive towards less reactive electrophiles, such as aryl chlorides, which are often challenging substrates for palladium catalysts. researchgate.net This is particularly relevant for the synthesis of this compound, which involves a chlorophenyl group.

Selectivity: The selectivity of nickel-catalyzed reactions can be highly sensitive to the nature of the ligands and additives present in the reaction mixture. youtube.com In contrast, palladium-catalyzed reactions are often more governed by electronic effects. youtube.com

The choice between a palladium and a nickel catalyst can therefore be critical in optimizing the synthesis of this compound, depending on the specific precursors and desired reaction conditions.

Directing Selectivity: In polyhalogenated substrates, the catalyst and reaction conditions can direct the regioselectivity of the cross-coupling reaction. For example, in the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine, the substitution pattern can be controlled by the stoichiometry of the boronic acid and the reaction conditions, with substitution occurring preferentially at the 4-position followed by the 3- and 5-positions. beilstein-journals.org This demonstrates the ability of the catalytic system to differentiate between similar C-X bonds.

Enhancing Reaction Efficiency: The efficiency of these catalytic reactions is highly dependent on the choice of ligand, base, and solvent.

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often used to stabilize the metal center and promote the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. mdpi.com

Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common bases include carbonates, phosphates, and hydroxides.

Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. A variety of organic solvents, often in combination with water, are used. nih.gov

The following table provides representative conditions for the Suzuki-Miyaura cross-coupling of a halopyridine with a boronic acid, illustrating the key components of the catalytic system.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 110 | Not specified | mdpi.com |

| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | Not specified | youtube.com |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Ni(0) | PyBCamCN | - | NMP | Not specified | Not specified | researchgate.net |

Photoredox/Nickel Dual Catalysis: A powerful modern approach involves the merger of photoredox catalysis with nickel catalysis. In this dual catalytic system, the photocatalyst generates radical intermediates, which then enter the nickel catalytic cycle. This strategy allows for the coupling of substrates that are not amenable to traditional cross-coupling methods and often proceeds under very mild conditions. For example, the direct C-H arylation of aldehydes can be achieved through the combination of a photocatalyst, a nickel catalyst, and a hydrogen atom transfer (HAT) catalyst. rsc.org

Theoretical and Computational Studies on 5 4 Chlorophenyl Nicotinaldehyde

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this analysis. libretexts.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. For instance, a DFT study on a triazine derivative using the B3LYP/6-311++G(d,p) basis set determined a HOMO-LUMO energy gap of 4.4871 eV, indicating significant chemical reactivity. irjweb.com In another study on a 2-pyridone derivative containing a 6-(4-chlorophenyl) moiety, a different set of HOMO-LUMO energy values were obtained, highlighting how structural variations influence electronic properties. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ability for intramolecular charge transfer. nih.govnih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For derivatives containing similar aromatic and heterocyclic rings, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific rings, indicating the pathways of charge transfer. nih.gov

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.2 | irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.2 | irjweb.com |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.0 to 5.0 | nih.govirjweb.com |

Note: The values presented are representative based on computational studies of structurally similar compounds. Specific values for 5-(4-Chlorophenyl)nicotinaldehyde would require dedicated DFT calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for mapping the intricate pathways of chemical reactions. These methods can identify transition states, intermediates, and determine the activation energies required for a reaction to proceed, thus elucidating the reaction mechanism at a molecular level. researchgate.net Techniques like DFT are commonly used to model the potential energy surface of a reaction, providing a detailed understanding of its kinetic and thermodynamic feasibility.

For aldehydes and related heterocyclic compounds, computational studies have been used to investigate various reaction types, including cycloadditions and nucleophilic substitutions. researchgate.net For example, in reactions involving aldehydes with triazines, quantum chemical calculations have proposed that the reaction proceeds through a stepwise mechanism, with acid catalysis being essential for multiple steps of the process. These calculations can pinpoint the rate-determining step by identifying the highest energy barrier along the reaction coordinate.

While specific published reaction mechanism studies for this compound are not widely available, the established methodologies are directly applicable. Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Minimum Energy Path Calculation: Mapping the reaction pathway to confirm the connection between reactants, transition state, and products.

Energy Profile Construction: Plotting the energy changes along the reaction coordinate to determine activation barriers and reaction enthalpies.

These theoretical investigations are crucial for predicting reactivity, understanding reaction outcomes, and designing new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical properties and biological interactions. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the chlorophenyl ring and the pyridine (B92270) ring. This rotation is subject to an energy barrier, and understanding the preferred conformations is essential.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, complementing the static picture from conformational analysis. nih.govnih.gov By simulating the motions of atoms and molecules, MD can reveal the stability of different conformers, the transitions between them, and their interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net These simulations are performed using force fields that approximate the potential energy of the system.

For related bicyclic aromatic compounds, computational analyses have shown that the molecule often adopts a non-planar conformation. researchgate.net The specific dihedral angle is influenced by steric hindrance and electronic interactions between the two rings. MD simulations can further elucidate the stability of these conformations and the energy barriers for rotation.

| Parameter | Description | Significance |

| Dihedral Angle (Chlorophenyl-Pyridine) | The angle between the planes of the two aromatic rings. | Determines the overall 3D shape and steric profile of the molecule. |

| Rotational Energy Barrier | The energy required to rotate one ring relative to the other. | Indicates the flexibility of the molecule and the likelihood of different conformers existing at room temperature. |

| Conformer Stability | The relative energy of different stable conformations. | The lowest energy conformer is the most populated and often dictates the molecule's observed properties. |

Computational Prediction of Spectroscopic Signatures of Nicotinaldehyde Derivatives

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, such as their vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are highly valuable for interpreting and assigning experimental spectra. By calculating the vibrational frequencies and intensities, researchers can correlate specific peaks in an experimental spectrum to the motions of particular functional groups within the molecule.

For complex molecules like nicotinaldehyde derivatives, the experimental spectra can be crowded and difficult to assign unambiguously. Theoretical calculations provide a basis for these assignments. The process typically involves:

Optimizing the molecular geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov

Calculating the harmonic vibrational frequencies from the optimized structure.

Scaling the calculated frequencies with an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Visualizing the vibrational modes to understand the atomic motions associated with each frequency.

These computational approaches have been successfully applied to various heterocyclic compounds, showing good agreement between calculated and experimental spectra. researchgate.net Such studies allow for a detailed characterization of the molecule's structure and bonding.

Applications of 5 4 Chlorophenyl Nicotinaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the aldehyde and the electronic nature of the pyridine (B92270) ring make 5-(4-Chlorophenyl)nicotinaldehyde an ideal starting material for synthesizing fused heterocyclic systems. These systems are scaffolds of significant interest due to their prevalence in pharmacologically active compounds.

The aldehyde functionality is a key handle for annulation reactions, leading to the formation of pyridine-fused ring systems. For instance, it can participate in condensation reactions with various carbon nucleophiles, followed by intramolecular cyclization to yield fused bi- and polycyclic heterocycles. One important class of compounds that can be accessed are pyrazolo[3,4-b]pyridines. nih.govnih.gov The synthesis typically involves the reaction of the nicotinaldehyde with a substituted hydrazine (B178648), leading to a hydrazone intermediate which then undergoes cyclization.

Similarly, this precursor is suitable for constructing pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These are synthesized through condensation with compounds containing an active methylene (B1212753) group and an amino functionality, such as aminopyrazoles or urea (B33335) derivatives, often under acidic or basic conditions. The general strategies for forming such fused pyridines are well-established in organic synthesis. researchgate.netijpsonline.com

Table 1: Examples of Fused Pyridine Systems Synthesized from Nicotinaldehyde Precursors

| Fused Heterocycle | General Reagents | Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | Hydrazine derivatives | Condensation-Cyclization |

| Pyrido[2,3-d]pyrimidine | Urea, Thiourea, Malononitrile | Condensation-Cyclization |

This table illustrates general synthetic pathways applicable to nicotinaldehydes.

The biaryl structure of this compound provides a foundation for building larger polycyclic aromatic and heteroaromatic systems. rsc.org The aldehyde group can be transformed into various functionalities that can participate in intramolecular cyclization reactions, such as Friedel-Crafts-type reactions, to form a new ring fused to the pyridine or the pendant phenyl ring.

Furthermore, the chloro-substituent on the phenyl ring can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce additional aryl or vinyl groups, which can then undergo subsequent cyclization steps. These methods are instrumental in creating complex, multi-ring systems like indeno-annelated polycyclic aromatic hydrocarbons (PAHs), which are of interest for their unique electronic and photophysical properties. rsc.orgrsc.org

Precursor in the Synthesis of Structurally Diverse Organic Molecules

The aldehyde group is one of the most versatile functional groups in organic chemistry, allowing this compound to be a precursor to a vast array of structurally diverse molecules. A common and powerful strategy is its use in condensation reactions to form α,β-unsaturated carbonyl intermediates, which are themselves valuable synthons. nih.gov

For example, a Claisen-Schmidt condensation between this compound and an appropriate ketone (e.g., an acetophenone (B1666503) derivative) yields a chalcone-like intermediate. This intermediate can then undergo cyclocondensation with various reagents to produce a range of five- and six-membered heterocyclic rings. nih.gov Reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoline (B3343090) derivatives, while reaction with hydrazine hydrate (B1144303) can produce pyrazoline derivatives. nih.gov These reactions demonstrate the utility of the starting aldehyde in generating molecular diversity from a single, readily accessible precursor.

Table 2: Synthesis of Heterocyclic Derivatives from a 5-Aryl-Substituted Aldehyde

| Starting Aldehyde | Reagent | Intermediate | Final Product Class |

|---|---|---|---|

| This compound | Acetophenone derivative | α,β-Unsaturated Ketone (Chalcone) | - |

| α,β-Unsaturated Ketone | Hydroxylamine | - | Isoxazoline |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | - | Pyrazoline |

| α,β-Unsaturated Ketone | Malononitrile, Ammonium (B1175870) Acetate | - | Substituted Pyridine |

This table is based on established chemical transformations demonstrated on analogous 5-aryl-substituted aldehydes. nih.gov

Role in the Development of Novel Organic Materials and Functional Molecules

The unique electronic properties derived from the combination of an electron-deficient pyridine ring and an electron-rich chlorophenyl ring make this scaffold attractive for the development of novel organic materials. Molecules derived from structurally similar aldehydes have shown significant potential as functional materials.

Research on compounds derived from 5-(4-chlorophenyl)furan-2-carbaldehyde, a close analogue, has led to the discovery of potent inhibitors of tubulin polymerization. nih.gov Specifically, pyridine derivatives synthesized from this analogue demonstrated high cytotoxic activity against leukemia cell lines and were found to bind to the colchicine (B1669291) binding site of tubulin. nih.gov This highlights the potential of the 5-(4-chlorophenyl)pyridine scaffold, accessible from this compound, in medicinal chemistry for developing new therapeutic agents. The rigid, biaryl structure is a key feature in the design of such biologically active molecules. nih.govnih.gov

Utility in Ligand and Catalyst Design for Organic Transformations

The pyridine nitrogen atom in this compound provides a natural coordination site for metal ions, making it a valuable platform for ligand design. The aldehyde group can be readily modified to introduce additional donor atoms, allowing for the synthesis of bidentate or tridentate ligands.

For example, reductive amination of the aldehyde can introduce a nitrogen-containing side chain, leading to N,N-type ligands. Condensation with chiral amines can produce chiral imine ligands useful in asymmetric catalysis. The biaryl axis of the molecule is a common structural motif in high-performance ligands used in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. The ability to tune the electronic and steric properties by modifying both the pyridine and phenyl rings makes this scaffold highly versatile for creating custom ligands for specific catalytic transformations.

Table 3: Potential Ligand Types Derived from this compound

| Ligand Type | Synthesis from Aldehyde | Potential Donor Atoms | Application Area |

|---|---|---|---|

| Imine (Schiff Base) | Condensation with a primary amine | N, N' | Asymmetric Catalysis |

| Amino-alcohol | Reduction of imine; Grignard addition | N, O | Transfer Hydrogenation |

常见问题

Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)nicotinaldehyde in laboratory settings?

Cyclocondensation reactions using carbon disulfide at elevated temperatures (e.g., 130°C) can yield high-purity derivatives, as demonstrated in the synthesis of thiazolidinone intermediates . Hydrolysis of ester precursors under basic conditions (e.g., NaH-mediated reactions) is another adaptable strategy for introducing aldehyde functionality . For heterocyclic derivatives, reacting 4-chlorophenylglyoxal with nucleophiles like N-ethoxy-N’-phenylurea in acetic acid enables regioselective imidazolidinone formation .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

1H and 13C NMR spectroscopy are critical for confirming regiochemistry and distinguishing cis/trans diastereomers in products like imidazolidinones . Mass spectrometry (MS) complements structural elucidation by identifying molecular ions and fragmentation patterns specific to the aldehyde group . High-performance liquid chromatography (HPLC) is recommended for monitoring pH-dependent reaction pathways and isolating intermediates .

Q. What reaction pathways enable functionalization of the aldehyde group in this compound?

The aldehyde group participates in nucleophilic additions (e.g., hydrazone formation ) and serves as a precursor for oxidation to carboxylic acids or reduction to alcohols. Reaction conditions dictate product distribution; for example, pH-controlled hydrolysis can shift outcomes between rearrangement products (e.g., pyran carboxamides) and hydrolytic cleavage products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes under varying pH conditions?

Systematic kinetic studies analyzing pH-rate profiles are essential. For instance, pseudo-first-order rate constant analysis revealed that pH <12.5 favors rearrangement to pyran carboxamides, while higher pH promotes hydrolytic cleavage . Buffered reaction systems with real-time HPLC monitoring can isolate pH-sensitive intermediates and validate mechanistic hypotheses .

Q. What strategies optimize regioselectivity in cyclocondensation reactions involving this compound?

Steric and electronic effects of the 4-chlorophenyl group direct nucleophilic attack to the α-position of the aldehyde, as seen in the predominant formation of cis-dihydroxy imidazolidinones . Computational modeling of transition states (e.g., DFT calculations) could further refine predictions of regioselectivity and guide catalyst design.

Q. What emerging applications in medicinal chemistry justify further exploration of derivatives?

Structural analogs demonstrate antimalarial activity (e.g., pyrimethamine’s chlorophenyl-pyrimidine core ) and potential as enzyme inhibitors. The aldehyde moiety enables Schiff base formation for targeted drug delivery or covalent enzyme inhibition . Derivatives with trifluoromethyl or methoxyphenyl groups (e.g., pyrazole analogs) also show promise in agrochemical and materials science research .

Applications in Scientific Research

Q. How is this compound utilized in agrochemical research?

It serves as an intermediate in synthesizing triazole fungicides like metconazole, where regioselective alkylation of the aldehyde group is critical for bioactivity . Derivatives such as 5-(4-chlorophenyl)thiazolidin-2-one are key precursors for acaricides like hexythiazox, highlighting its role in heterocycle-driven agrochemical design .

Methodological Focus

Q. What experimental design considerations are vital for scaling up synthesis?

Optimize stoichiometry of hydride reagents (e.g., NaH) in ester hydrolysis to minimize side reactions . Continuous flow systems may enhance safety and yield for exothermic aldehyde-forming steps, as suggested by industrial protocols for aryl aldehyde production . For heterocyclic derivatives, maintaining anhydrous conditions during cyclocondensation improves purity and reduces byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。